Avanafil-d4

Cat. No.:

B12364644

M. Wt:

488.0 g/mol

InChI Key:

WEAJZXNPAWBCOA-RURCLPHHSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Avanafil-d4 is a useful research compound. Its molecular formula is C23H26ClN7O3 and its molecular weight is 488.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H26ClN7O3 |

|---|---|

Molecular Weight |

488.0 g/mol |

IUPAC Name |

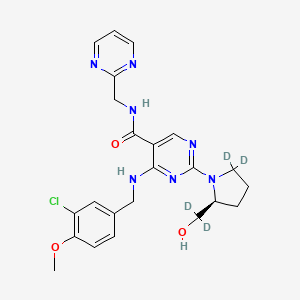

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i9D2,14D2 |

InChI Key |

WEAJZXNPAWBCOA-RURCLPHHSA-N |

Isomeric SMILES |

[2H]C1(CC[C@H](N1C2=NC=C(C(=N2)NCC3=CC(=C(C=C3)OC)Cl)C(=O)NCC4=NC=CC=N4)C([2H])([2H])O)[2H] |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Avanafil-d4: A Technical Guide to Isotopic Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Avanafil-d4, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in preclinical and clinical studies. It details the isotopic purity of this compound, outlines the experimental protocols for its analysis, and illustrates its mechanism of action.

Introduction to this compound

This compound is a stable isotope-labeled version of Avanafil, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule heavier, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in pharmacokinetic and metabolic studies as it co-elutes with the unlabeled analyte and experiences similar ionization effects, leading to highly accurate and precise quantification.

Isotopic and Chemical Purity of this compound

The utility of this compound as an internal standard is critically dependent on its isotopic and chemical purity. While specific values are lot-dependent and provided in the Certificate of Analysis (CoA) from the supplier, general quality specifications for deuterated standards are stringent to ensure data integrity.

Data Presentation

The following table summarizes the typical purity specifications for this compound based on general industry standards for deuterated internal standards.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | >98% | HPLC/UPLC |

| Isotopic Purity | ≥98% Isotopic Enrichment | HR-MS / NMR |

Note: The exact isotopic purity for a specific batch of this compound is provided in the Certificate of Analysis from the supplier. Commercial suppliers like BDGSynthesis indicate target HPLC purities of greater than 98% for their compounds[1]. General guidelines for deuterated internal standards recommend a chemical purity of >99% and an isotopic enrichment of at least 98% for reliable results.

Experimental Protocols

Accurate determination of the chemical and isotopic purity of this compound requires robust analytical methodologies. The following sections detail the typical experimental protocols employed.

Determination of Chemical Purity by Ultra-High-Performance Liquid Chromatography (UPLC)

Chemical purity analysis is essential to identify and quantify any non-deuterated Avanafil or other synthesis-related impurities.

Methodology:

-

Instrumentation: An ultra-high-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Detection: UV detection at the wavelength of maximum absorbance for Avanafil (approximately 232 nm).

-

Sample Preparation: this compound is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

-

Quantification: The peak area of this compound is compared to the total peak area of all detected impurities to calculate the percentage of chemical purity.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique to determine the isotopic distribution and confirm the level of deuterium incorporation in this compound.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analysis: The instrument is operated in full-scan mode to acquire high-resolution mass spectra of the eluting this compound peak.

-

Data Analysis:

-

The mass spectrum of this compound will show a cluster of isotopic peaks.

-

The most abundant peak will correspond to the [M+4H]+ ion, where M is the monoisotopic mass of the unlabeled Avanafil.

-

The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species are measured.

-

The isotopic purity (enrichment) is calculated as the percentage of the d4 species relative to the sum of all isotopic species (d0 to d4).

-

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and assess isotopic purity.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which this compound is soluble (e.g., DMSO-d6, Chloroform-d).

-

Experiments:

-

¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction in the intensity of the signals corresponding to the positions of deuteration confirms the isotopic labeling.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms.

-

¹³C NMR: The carbon-13 NMR spectrum can also provide information about the sites of deuteration through the effects on the carbon chemical shifts and coupling constants.

-

-

Data Analysis: The integration of the remaining proton signals at the sites of deuteration in the ¹H NMR spectrum, relative to the integration of a non-deuterated proton signal in the molecule, can be used to estimate the isotopic purity.

Avanafil Signaling Pathway and Experimental Workflows

Mechanism of Action: PDE5 Inhibition

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of this enzyme is the basis for its therapeutic effect in erectile dysfunction. The signaling pathway is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis.

Experimental Workflow for Purity Determination

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity.

Conclusion

This compound is an essential tool for the accurate quantification of Avanafil in biological matrices. Its reliability is directly linked to its high chemical and isotopic purity. This guide has provided an overview of the typical purity specifications, detailed the analytical methods for their determination, and illustrated the underlying mechanism of action. Researchers and scientists are encouraged to always refer to the lot-specific Certificate of Analysis for precise purity data and to employ validated analytical methods to ensure the integrity of their research findings.

References

Synthesis and Characterization of Avanafil-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Avanafil-d4, an isotopically labeled version of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. The introduction of deuterium atoms into the molecule provides a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and use as an internal standard in quantitative bioanalysis.

Introduction

Avanafil is a second-generation PDE5 inhibitor approved for the treatment of erectile dysfunction.[1][2][3] Its rapid onset of action and favorable side-effect profile make it a significant therapeutic agent.[1][3][4] Isotopically labeled analogues of pharmaceuticals, such as this compound, are critical for drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal standards for mass spectrometry-based quantification.[5][6] The four deuterium atoms in this compound provide a distinct mass shift, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties.

This guide outlines a proposed synthetic route for this compound and details the analytical methodologies for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by modifying the established synthetic routes of Avanafil.[7][8] A plausible approach involves the use of a deuterated starting material. Specifically, the deuterium atoms can be incorporated into the pyrimidinemethyl amine moiety.

The proposed synthetic pathway is illustrated below:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling

-

Dissolution: Dissolve (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling: Add 2-Pyrimidinemethanamine-d4 (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of analytical techniques. The following sections detail the expected results from these analyses.

Mass Spectrometry

Mass spectrometry is a primary technique to confirm the incorporation of deuterium atoms. A high-resolution mass spectrum (HRMS) will show a molecular ion peak corresponding to the mass of this compound.

| Parameter | Expected Value (Avanafil) | Expected Value (this compound) |

| Molecular Formula | C₂₃H₂₆ClN₇O₃ | C₂₃H₂₂D₄ClN₇O₃ |

| Monoisotopic Mass | 483.1786 g/mol | 487.2037 g/mol |

| [M+H]⁺ | 484.1864 | 488.2115 |

| [M+Na]⁺ | 506.1683 | 510.1934 |

Table 1: Expected Mass Spectrometry Data for Avanafil and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure and the location of deuterium labeling. The spectrum of this compound is expected to be similar to that of Avanafil, with the key difference being the absence of the proton signals corresponding to the deuterated positions. ¹³C NMR will show slight upfield shifts for the carbons attached to deuterium.

| Chemical Shift (δ) ppm (Avanafil) | Assignment (Protons) | Expected in this compound Spectrum |

| ~4.6 | Methylene protons of pyrimidinemethyl | Absent |

| ~8.7 | Pyrimidine protons | Present |

| ~7.0-7.4 | Aromatic protons | Present |

| ~3.8 | Methoxy protons | Present |

Table 2: Expected ¹H NMR Spectral Data Comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound. Due to the isotopic labeling, a slight shift in retention time compared to the unlabeled Avanafil may be observed.

| Parameter | Method Details | Expected Result |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Sharp, symmetric peak |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Consistent retention time |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at 230 nm | - |

| Purity | Determined by peak area percentage | >98% |

Table 3: HPLC Method Parameters and Expected Purity.

Experimental and Analytical Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure the quality and identity of the final compound.

Figure 2: Overall workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route offers a straightforward method for introducing deuterium labels. The detailed analytical protocols are essential for confirming the successful synthesis, isotopic incorporation, and purity of the final product. This compound produced through these methods will be a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical drug development.

References

- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Avanafil: A comprehensive drug profile [pubmed.ncbi.nlm.nih.gov]

- 4. Avanafil | 330784-47-9 [chemicalbook.com]

- 5. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. US20160362400A1 - Avanafil preparation method - Google Patents [patents.google.com]

Avanafil-d4 CAS number 330784-47-9

An In-Depth Technical Guide to Avanafil-d4 (CAS No. 330784-47-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil (CAS: 330784-47-9) is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED). It is distinguished by its rapid onset of action, with a time to maximum plasma concentration of approximately 30-45 minutes. This compound (CAS: 330784-47-9 for the unlabelled parent compound, with specific isotopic labeling) is the deuterated analog of Avanafil. The incorporation of four deuterium atoms increases its molecular weight, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. This guide provides a comprehensive overview of the technical data, mechanism of action, and analytical applications of this compound.

Physicochemical and Pharmacological Properties

This compound shares its core chemical structure and pharmacological properties with Avanafil. The primary difference lies in the isotopic substitution, which is critical for its application in analytical chemistry but does not significantly alter its biological activity.

Data Summary

The key quantitative data for Avanafil and its deuterated analog are summarized below for easy comparison.

Table 1: Physicochemical Properties

| Property | Avanafil | This compound |

|---|---|---|

| CAS Number | 330784-47-9 | 330784-47-9 (Unlabelled) |

| Chemical Name | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl-d2)pyrrolidin-1-yl-5,5-d2)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

| Molecular Formula | C₂₃H₂₆ClN₇O₃ | C₂₃H₂₂D₄ClN₇O₃ |

| Molecular Weight | 483.95 g/mol | 487.98 g/mol |

Table 2: Key Pharmacokinetic Parameters of Avanafil (in Humans)

| Parameter | Value | Reference |

|---|---|---|

| Time to Max. Concentration (Tₘₐₓ) | 30–45 minutes | |

| Terminal Elimination Half-Life (t₁/₂) | ~5–17 hours | |

| Plasma Protein Binding | ~99% | |

| Metabolism | Primarily Hepatic via CYP3A4 | |

| Excretion | Feces (~62%), Urine (~21%) as metabolites |

| In Vitro IC₅₀ for PDE5 | 5.2 nM | |

Mechanism of Action

Avanafil enhances erectile function by selectively inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.

-

Sexual Stimulation: The process begins with sexual stimulation, which triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.

-

Guanylate Cyclase Activation: NO activates the enzyme guanylate cyclase.

-

cGMP Production: Activated guanylate cyclase increases the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Smooth Muscle Relaxation: Elevated levels of cGMP lead to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow into the penile tissues.

-

Erection: This increased blood flow results in an erection.

-

Role of PDE5 and Avanafil: The PDE5 enzyme is responsible for the degradation of cGMP to inactive GMP, which terminates the erection. Avanafil inhibits this degradation, thereby prolonging the action of cGMP and enhancing the erectile response in the presence of sexual stimulation.

Core Application: Internal Standard for Quantitative Analysis

The primary and most critical application of Av

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, is distinguished by its rapid onset of action and high selectivity for PDE5, establishing it as a key treatment for erectile dysfunction (ED).[1][2][3][4] The strategic incorporation of deuterium into drug molecules, a process known as deuteration, has emerged as a valuable tool in drug development for enhancing pharmacokinetic profiles. This technical guide explores the potential primary applications of a deuterated form of Avanafil. While "Avanafil-D4" is commercially available as a stable isotope for research purposes, this document focuses on the prospective therapeutic benefits of a purpose-designed deuterated Avanafil. By examining the established pharmacology of Avanafil and the well-documented effects of deuteration on drug metabolism, we extrapolate potential new clinical utilities and refined therapeutic profiles for a deuterated analog. This guide provides a comprehensive overview of Avanafil's mechanism of action, a comparative analysis of its pharmacokinetics with other PDE5 inhibitors, a hypothetical experimental protocol for evaluating a deuterated version, and a forward-looking perspective on its potential applications.

Introduction to Avanafil and the Rationale for Deuteration

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[3][5] By inhibiting PDE5, Avanafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation.[3][5] Its primary approved application is the treatment of erectile dysfunction.[3]

Avanafil's pharmacokinetic profile is characterized by a rapid onset of action, with a time to maximum plasma concentration (Tmax) of approximately 30-45 minutes.[2][5][6][7] It has a relatively short half-life of about 3-5 hours.[2][6][7] While its rapid onset is a significant clinical advantage for on-demand use, its shorter duration of action may necessitate more frequent dosing in certain clinical scenarios compared to longer-acting PDE5 inhibitors like tadalafil.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are involved in Avanafil's metabolism.[8] This "kinetic isotope effect" can lead to a decreased rate of metabolism, potentially resulting in a longer plasma half-life, increased systemic exposure, and a modified side-effect profile.[9] The development of a deuterated Avanafil could therefore offer new therapeutic possibilities by modulating its pharmacokinetic properties.

Comparative Pharmacokinetics of Avanafil and Other PDE5 Inhibitors

The clinical utility of PDE5 inhibitors is largely defined by their pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters for Avanafil and other commonly prescribed PDE5 inhibitors. This data provides a baseline for understanding the potential impact of deuteration on Avanafil's profile.

| Parameter | Avanafil | Sildenafil | Vardenafil | Tadalafil |

| Time to Maximum Concentration (Tmax) | 30–45 minutes[2][5][6][7] | ~60 minutes[2] | ~60 minutes[2] | ~120 minutes[2] |

| Plasma Half-life (T½) | 3–5 hours[2][6][7] | ~4 hours[2] | 4–5 hours[2] | 17.5 hours[2] |

| Duration of Action | ~6 hours[2] | Up to 12 hours[2] | Up to 12 hours[2] | Up to 36 hours[2] |

Potential Primary Applications of Deuterated Avanafil

Based on the principles of deuteration, a deuterated Avanafil is hypothesized to exhibit a slower rate of metabolism, leading to a longer half-life and increased overall drug exposure. This modified pharmacokinetic profile could give rise to several potential primary applications beyond the on-demand treatment of ED.

Lower-Dose Daily Treatment for Erectile Dysfunction

A longer half-life could make deuterated Avanafil a candidate for low-dose daily administration for the continuous management of ED. This would offer an alternative to the on-demand dosing of the parent drug and could be beneficial for patients who desire more spontaneity in their sexual activity.

Treatment of Pulmonary Arterial Hypertension (PAH)

Other PDE5 inhibitors, such as sildenafil and tadalafil, are approved for the treatment of PAH, a condition requiring sustained vasodilation in the pulmonary vasculature.[10][11] A deuterated Avanafil with a longer duration of action could be investigated for this indication, potentially requiring less frequent dosing than sildenafil.

Management of Benign Prostatic Hyperplasia (BPH)

Tadalafil is also approved for the treatment of the signs and symptoms of BPH.[10] The underlying mechanism is thought to involve PDE5 inhibition leading to smooth muscle relaxation in the prostate and bladder. A deuterated Avanafil with a prolonged half-life could be explored for its efficacy in managing lower urinary tract symptoms associated with BPH.

Signaling Pathway of PDE5 Inhibition

The following diagram illustrates the molecular mechanism of action for Avanafil and other PDE5 inhibitors in the corpus cavernosum.

Hypothetical Experimental Protocol: A Crossover Pharmacokinetic Study

This section outlines a detailed methodology for a hypothetical Phase 1 clinical trial to compare the pharmacokinetics of deuterated Avanafil with non-deuterated Avanafil in healthy male volunteers.

Study Title: A Randomized, Double-Blind, Two-Period, Crossover Study to Evaluate the Pharmacokinetics and Safety of a Single Oral Dose of Deuterated Avanafil versus Avanafil in Healthy Adult Male Subjects.

Objectives:

-

Primary: To compare the single-dose pharmacokinetic profiles of deuterated Avanafil and Avanafil, including Cmax, Tmax, AUC0-t, AUC0-inf, and T½.

-

Secondary: To assess the safety and tolerability of a single oral dose of deuterated Avanafil compared to Avanafil.

Study Design:

-

A randomized, double-blind, two-period crossover design.

-

Subjects will be randomly assigned to one of two treatment sequences: (1) Deuterated Avanafil followed by Avanafil, or (2) Avanafil followed by Deuterated Avanafil.

-

A washout period of at least 7 days will separate the two treatment periods.

Subject Population:

-

Healthy male volunteers, aged 18 to 45 years.

-

Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

-

Normal findings on physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests at screening.

Dosing Regimen:

-

A single oral dose of 100 mg of deuterated Avanafil or 100 mg of Avanafil administered with 240 mL of water after an overnight fast of at least 10 hours.

Pharmacokinetic Sampling:

-

Serial blood samples (5 mL each) will be collected in K2EDTA tubes at the following time points: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

-

Plasma will be separated by centrifugation and stored at -70°C until analysis.

Bioanalytical Method:

-

Plasma concentrations of Avanafil, deuterated Avanafil, and their major metabolites will be determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Safety Assessments:

-

Adverse events will be monitored throughout the study.

-

Vital signs, ECGs, and clinical laboratory tests will be performed at specified intervals.

Statistical Analysis:

-

Pharmacokinetic parameters will be calculated using non-compartmental analysis.

-

Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax and AUC parameters to assess for differences between the two formulations.

Experimental Workflow Diagram

The following diagram outlines the workflow for the proposed pharmacokinetic study.

Conclusion and Future Directions

The deuteration of Avanafil presents a compelling opportunity to refine its therapeutic profile and potentially expand its clinical applications. By predictably slowing its metabolism, a deuterated version could offer a longer duration of action, paving the way for its investigation in indications requiring sustained PDE5 inhibition, such as PAH and BPH, as well as for low-dose daily use in ED. The high selectivity of Avanafil for PDE5 may also translate to a favorable side-effect profile for a deuterated analog in these new contexts.

The path forward requires the synthesis and preclinical evaluation of a therapeutically-designed deuterated Avanafil, followed by well-controlled clinical trials, such as the one outlined in this guide, to fully characterize its pharmacokinetic, pharmacodynamic, and safety profiles. For researchers and drug development professionals, deuterated Avanafil represents a promising area for innovation within the established class of PDE5 inhibitors, with the potential to address unmet needs and improve patient outcomes.

References

- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avanafil - Wikipedia [en.wikipedia.org]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium Switching: An Obvious Way Around Patent Protection? - Fordham Intellectual Property, Media & Entertainment Law Journal [fordhamiplj.org]

- 9. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 10. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 11. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Avanafil-d4: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for Avanafil-d4, a deuterated analog of Avanafil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical testing. By understanding the critical data points, experimental protocols, and underlying scientific principles, users can confidently assess the quality, purity, and identity of this compound for their research and development needs.

Introduction to Avanafil and its Deuterated Analog

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It is approved for the treatment of erectile dysfunction and is known for its rapid onset of action.[1] The mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2][3] Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and penile erection upon sexual stimulation.[2][3][4]

This compound is a stable, isotopically labeled version of Avanafil, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Avanafil in biological samples.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different batches and suppliers.

Table 1: Identification and General Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 330784-47-9 (Unlabelled) |

| Molecular Formula | C₂₃H₂₂D₄ClN₇O₃ |

| Molecular Weight | 487.98 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Purity and Impurity Profile

| Test | Method | Result | Specification |

| Purity (by HPLC) | HPLC-UV | 99.8% | ≥ 98.0% |

| Deuterium Incorporation | Mass Spectrometry | ≥ 99% | ≥ 98% atom % D |

| Water Content (Karl Fischer) | KF Titration | 0.15% | ≤ 0.5% |

| Residual Solvents | GC-HS | Complies | USP <467> |

| Individual Impurity | HPLC-UV | < 0.1% | ≤ 0.1% |

| Total Impurities | HPLC-UV | 0.18% | ≤ 0.5% |

Table 3: Analytical Data

| Analysis | Result |

| ¹H NMR | Conforms to structure |

| Mass Spectrum (m/z) | [M+H]⁺ = 488.2 |

| HPLC Retention Time | 9.1 min |

| Elemental Analysis | C: 56.61%, H+D: 6.20%, N: 20.09% (Theoretical) |

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 20 mM Ammonium Formate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from 95% A to 5% A.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 5 µL.

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

The sample is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the this compound peak is measured.

-

Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities are identified and quantified based on their retention times and peak areas.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.

Procedure:

-

A dilute solution of this compound is infused into the mass spectrometer.

-

The mass spectrum is acquired in positive ion mode.

-

The molecular ion peak ([M+H]⁺) is observed to confirm the molecular weight.

-

The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz).

Procedure:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

The ¹H NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the spectrum is consistent with the expected structure of this compound. The reduction in signal intensity at the deuterated positions confirms successful labeling.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Mechanism of action of Avanafil in the PDE5 signaling pathway.

Caption: General analytical workflow for the quality control of this compound.

This technical guide provides a foundational understanding of the Certificate of Analysis for this compound. For specific applications, it is always recommended to consult the CoA provided by the supplier for the particular batch being used.

References

Navigating the Stability Landscape of Avanafil-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and stability of Avanafil-d4. While specific stability data for the deuterated analog, this compound, is not extensively available in public literature, this document extrapolates from comprehensive studies on its non-deuterated parent compound, Avanafil. The structural similarity suggests a comparable stability profile, though minor differences in degradation kinetics may exist due to the kinetic isotope effect. This guide is intended to serve as a critical resource for researchers and professionals involved in the handling, formulation, and analysis of this compound.

Recommended Storage Conditions

To ensure the integrity and longevity of this compound, adherence to appropriate storage conditions is paramount. Based on guidelines for Avanafil, the following conditions are recommended:

-

Temperature: Store at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] Short-term exposure to temperatures ranging from 15°C to 30°C (59°F to 86°F) is permissible, for instance, during transportation.[1]

-

Moisture: Store in a dry place, away from moisture.[2]

-

Container: Keep the compound in a tightly closed container.[2]

-

Freezing: Avoid freezing.[2]

Chemical Stability and Degradation Profile

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Such studies on Avanafil have revealed its susceptibility to degradation under various stress conditions.

Summary of Forced Degradation Studies

The following table summarizes the degradation behavior of Avanafil under different stress conditions as reported in the literature. These findings provide a strong indication of the potential stability liabilities of this compound.

| Stress Condition | Reagents and Conditions | Observation | Reference |

| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24 hours | Significant degradation observed. | [3] |

| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 2 hours | No significant degradation observed. | [3] |

| Neutral Hydrolysis | Water, 80°C, 24 hours | No significant degradation observed. | [3] |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | Significant degradation observed. | [3] |

| Thermal Degradation | 105°C, 24 hours | Significant degradation observed. | [3] |

| Photolytic Degradation | UV light (254 nm), Solid-state | Significant degradation observed. | [3] |

Note: The extent of degradation can vary based on the specific experimental setup.

A study identified a novel oxidation-based degradation product with a predicted m/z of 367.1168, confirmed by high-resolution mass spectrometry.[4][5][6]

Experimental Protocols for Stability Assessment

The development of a stability-indicating analytical method is fundamental to accurately assessing the degradation of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose.

Sample Preparation for Forced Degradation

A general protocol for preparing samples for forced degradation studies is as follows:

-

Stock Solution Preparation: Prepare a stock solution of Avanafil (or this compound) in a suitable solvent. Given its low solubility in water, methanol, and ethanol, and high solubility in DMSO, a mixture of acetonitrile (ACN) and dimethyl sulfoxide (DMSO) (e.g., 94:6 v/v) is often used.[5][6]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and heat in a water bath (e.g., at 80°C) for a specified duration.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and heat.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and heat.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., at 105°C).

-

Photolytic Degradation: Expose the solid drug substance to UV light.

-

-

Neutralization and Dilution: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all samples to the desired concentration with the mobile phase before analysis.

Stability-Indicating HPLC Method

Below is a representative RP-HPLC method for the analysis of Avanafil and its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | Inertsil ODS 3 (4.6 mm × 250 mm, 3 μm) |

| Mobile Phase A | 0.1% trifluoroacetic acid and triethylamine in water |

| Mobile Phase B | Water and acetonitrile (20:80 v/v) |

| Elution Mode | Gradient |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 45°C |

| Detection Wavelength | 245 nm |

| Reference | [3] |

Visualizing Experimental Workflows and Pathways

Diagrams can aid in understanding the complex processes involved in stability testing and degradation.

Caption: Workflow for a forced degradation study of this compound.

Caption: Simplified proposed degradation pathways for Avanafil.

Conclusion

While specific stability data for this compound remains to be fully characterized in the public domain, the extensive studies on Avanafil provide a robust framework for its handling and storage. The compound is susceptible to degradation under acidic, oxidative, thermal, and photolytic stress. Researchers and drug development professionals should adhere to the recommended storage conditions to maintain the integrity of this compound. The use of validated stability-indicating methods, such as the HPLC protocol outlined, is essential for monitoring its purity and stability over time. Future studies focusing directly on this compound would be beneficial to delineate any subtle differences in its stability profile compared to its non-deuterated counterpart.

References

- 1. Avanafil (Stendra): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. Avanafil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF [mdpi.com]

Physicochemical Properties of Avanafil-d4

An In-depth Technical Guide on Avanafil-d4: Molecular Characteristics and Applications

This technical guide provides a comprehensive overview of the core molecular and physical data of this compound, a deuterated analog of Avanafil. This information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a precise understanding of this stable isotope-labeled compound for its application as an internal standard in quantitative analyses.

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for the accurate preparation of standards and the interpretation of analytical results.

| Property | Value |

| Chemical Formula | C₂₃H₂₂D₄ClN₇O₃[1][2][3] |

| Molecular Weight | 487.98 g/mol [2][3] |

| Chemical Name | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl-d2)pyrrolidin-1-yl-5,5-d2)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[2][3] |

Unlabeled Avanafil: A Comparative Reference

For contextual understanding and comparative analysis, the corresponding properties of the unlabeled Avanafil are provided.

| Property | Value |

| Chemical Formula | C₂₃H₂₆ClN₇O₃[4][5] |

| Molecular Weight | 483.95 g/mol [2][5] |

Logical Relationship: Isotopic Labeling

The primary distinction between Avanafil and this compound lies in the isotopic substitution of four hydrogen atoms with deuterium. This modification is fundamental to its utility as an internal standard in mass spectrometry-based bioanalytical methods. The following diagram illustrates this relationship.

References

- 1. bdg.co.nz [bdg.co.nz]

- 2. Avanafil D4 | CAS No- 330784-47-9(Unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Avanafil | 330784-47-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Methodological & Application

Application Note: High-Throughput Bioanalysis of Avanafil in Human Plasma using Avanafil-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Avanafil in human plasma. The use of a stable isotope-labeled internal standard, Avanafil-d4, ensures high accuracy and precision, compensating for variability during sample preparation and analysis.[1][2][3] The described protocol utilizes a straightforward protein precipitation technique for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method was validated following industry-standard guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[4][5][6][7] Accurate determination of Avanafil concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[1]

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1][2] A SIL-IS, such as this compound, shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variations and improving data quality.[3] This document provides a detailed protocol for the extraction and quantification of Avanafil in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Avanafil reference standard (≥99.0% purity)

-

This compound internal standard (≥97.0% purity)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Avanafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Avanafil reference standard in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Avanafil Working Solutions: Prepare serial dilutions of the Avanafil stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

IS Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma samples (calibration standards, quality control samples, and unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (10 µg/mL this compound) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 60% A / 40% B |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

| Run Time | 6 minutes |

Mass Spectrometry (MS)

| Parameter | Condition |

| Instrument | Agilent 6460 Triple Quadrupole LC-MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Avanafil: m/z 484.2 → 286.1this compound: m/z 488.2 → 290.1 |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer | 40 psi |

| Capillary Voltage | 4000 V |

Data Presentation

The following tables summarize the quantitative performance of the bioanalytical method, based on data adapted from published studies on Avanafil bioanalysis.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Avanafil | 10 - 6000 | >0.999 |

Data adapted from a study on the simultaneous determination of Avanafil and Dapoxetine in human plasma.[8]

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low QC (50) | < 5.0 | 95.0 - 105.0 | < 5.0 | 95.0 - 105.0 |

| Mid QC (200) | < 4.0 | 96.0 - 104.0 | < 4.0 | 96.0 - 104.0 |

| High QC (800) | < 3.0 | 97.0 - 103.0 | < 3.0 | 97.0 - 103.0 |

Representative data based on typical acceptance criteria and published Avanafil validation data.[9]

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Avanafil | 96.60 ± 2.44 | Minimal |

| This compound (IS) | Consistent with Avanafil | Minimal |

Recovery data from a study in rat plasma, which is expected to be similar in human plasma.[10][11]

Visualizations

Signaling Pathway of Avanafil

Caption: Mechanism of action of Avanafil as a PDE5 inhibitor.

Bioanalytical Workflow

Caption: Experimental workflow for Avanafil quantification.

References

- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Avanafil? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Avanafil - Wikipedia [en.wikipedia.org]

- 8. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: High-Throughput Quantification of Avanafil in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Avanafil in human plasma. The assay utilizes a stable isotope-labeled internal standard, Avanafil-d4, to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation technique. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it ideal for pharmacokinetic studies and clinical research in drug development.

Introduction

Avanafil is a highly selective and potent second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2][3] Its rapid onset of action and favorable side-effect profile necessitate sensitive and reliable bioanalytical methods to accurately characterize its pharmacokinetic properties. LC-MS/MS has become the gold standard for small molecule quantification in complex biological matrices due to its inherent selectivity and sensitivity.[4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach in quantitative bioanalysis. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results by correcting for variations during sample preparation and analysis. While various LC-MS/MS methods have been published for Avanafil, this application note provides a comprehensive protocol specifically employing this compound for optimal performance.

Experimental

Materials and Reagents

-

Avanafil and this compound reference standards (≥98% purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Avanafil and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Avanafil stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol

-

Aliquot 50 µL of human plasma (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.

-

Vortex mix for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow Diagram

Caption: Protein Precipitation Workflow for Avanafil Quantification.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.0 | |

| 3.1 | |

| 4.0 |

Mass Spectrometry

| Parameter | Value |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 330°C |

| Gas Flow | 11 L/min |

| Nebulizer Pressure | 35 psi |

| Capillary Voltage | 4000 V |

| Dwell Time | 200 ms |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

| Avanafil | 485.2 | 375.1 | 135 | 28 |

| This compound | 489.2 | 375.1 | 135 | 28 |

LC-MS/MS Analysis Logic

Caption: LC-MS/MS Data Acquisition and Processing Pathway.

Results and Discussion

Method Validation

The developed method was validated according to established regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity & Range

The method was linear over the concentration range of 1.0 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Avanafil to this compound against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.995.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, HQC). The results, summarized below, demonstrate that the method is both precise and accurate, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.0 | 8.5 | 5.2 | 9.8 | 6.5 |

| LQC | 3.0 | 6.2 | -2.5 | 7.1 | -1.8 |

| MQC | 100 | 4.1 | 1.8 | 5.5 | 2.3 |

| HQC | 800 | 3.5 | 0.9 | 4.2 | 1.5 |

Recovery and Matrix Effect

The extraction recovery of Avanafil was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to neat solutions.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3.0 | 96.5 | 98.2 |

| MQC | 100 | 98.2 | 101.5 |

| HQC | 800 | 97.1 | 99.6 |

The results indicate high and consistent extraction recovery and negligible matrix effect, highlighting the effectiveness of the protein precipitation method and the utility of the deuterated internal standard.

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Avanafil in human plasma. The use of this compound as an internal standard combined with a simple protein precipitation sample preparation protocol provides for a robust assay with excellent performance characteristics. The method is well-suited for high-throughput bioanalysis in support of pharmacokinetic and clinical studies of Avanafil.

References

- 1. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. jneonatalsurg.com [jneonatalsurg.com]

Application Note: A Stability-Indicating UPLC Method for the Analysis of Avanafil and Its Impurities

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] The manufacturing process of Avanafil and its subsequent storage can lead to the formation of process-related impurities and degradation products.[1] Monitoring and controlling these impurities is crucial to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][3] This application note describes a robust Ultra-Performance Liquid Chromatography (UPLC) method for the separation, identification, and quantification of Avanafil and its known impurities.

This stability-indicating method is designed to separate Avanafil from its potential degradation products formed under various stress conditions, as well as from process-related impurities. The method has been validated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry.[4][5]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The following chromatographic conditions have been optimized for the separation of Avanafil and its impurities.

Table 1: UPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm)[4][5] |

| Mobile Phase A | 20 mM Ammonium Formate in Water[4][5] |

| Mobile Phase B | Acetonitrile[4][5] |

| Gradient Program | A gradient elution is employed for optimal separation. |

| Flow Rate | To be optimized based on system pressure and resolution. |

| Column Temperature | 35 °C[4][5] |

| Detection Wavelength | 239 nm[4][5] |

| Injection Volume | To be determined based on sensitivity requirements. |

| Diluent | Water:Acetonitrile (50:50, v/v)[3] |

Preparation of Solutions

a. Standard Stock Solution of Avanafil: Accurately weigh and dissolve an appropriate amount of Avanafil reference standard in the diluent to obtain a known concentration.

b. Impurity Stock Solution: Prepare a stock solution containing all known process-related and degradation impurities at a specified concentration in the diluent. The identified process-related impurities include Imp-A, Imp-B, Imp-C, and Imp-D.[1][4][5]

c. System Suitability Solution: Prepare a solution containing Avanafil and all known impurities to verify the resolution and performance of the chromatographic system.

d. Sample Preparation (for drug substance): Accurately weigh and dissolve the Avanafil drug substance in the diluent to achieve a target concentration.

e. Sample Preparation (for drug product - tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Avanafil into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a suitable syringe filter before injection.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on Avanafil.[3][6] The drug substance is subjected to the following stress conditions:

-

Acid Hydrolysis: 5 N HCl at 65°C for 24 hours.[3]

-

Base Hydrolysis: 5 N NaOH at 65°C for 24 hours.[3]

-

Oxidative Degradation: 5% H₂O₂ at 25°C for 5 hours.[3]

-

Thermal Degradation: 105°C for 6 hours.[3]

-

Photolytic Degradation: Exposure to 1.2 million lux hours of visible light and 200 Wh/m² of UV light.[3]

-

Humidity Stress: 90% relative humidity for 15 days.[3]

After exposure, the stressed samples are diluted with the diluent to an appropriate concentration and analyzed using the developed UPLC method.

Data Presentation

The performance of the UPLC method is evaluated based on several validation parameters as per ICH guidelines.[3][5]

Table 2: System Suitability Results

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Avanafil) | ≤ 2.0[3] | Conforms |

| Theoretical Plates (Avanafil) | > 2000 | Conforms |

| Resolution (between adjacent peaks) | > 1.5 | Conforms |

Table 3: Summary of Method Validation Data

| Validation Parameter | Specification |

| Specificity | No interference from blank, placebo, or degradation products at the retention time of Avanafil and its impurities.[5] |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | To be determined. |

| Limit of Quantification (LOQ) | To be determined. |

| Robustness | The method remains unaffected by small, deliberate variations in chromatographic conditions. |

Visualizations

Experimental Workflow

Caption: Workflow for Avanafil UPLC method development and validation.

Forced Degradation Pathway

Caption: Forced degradation studies of Avanafil under various stress conditions.

Method Validation Parameters

Caption: Relationship of ICH validation parameters for the UPLC method.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Avanafil Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of avanafil in plasma for quantitative analysis. The included methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used in bioanalytical laboratories. This guide aims to assist researchers in selecting and implementing a suitable sample preparation strategy for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research involving avanafil.

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Accurate and precise quantification of avanafil in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The selection of an appropriate sample preparation method is a critical step in the bioanalytical workflow, as it directly impacts the reliability, sensitivity, and accuracy of the subsequent analytical determination, typically performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document outlines three common sample preparation techniques, providing detailed protocols and a summary of their performance characteristics to aid in method selection and development.

Data Presentation

The following table summarizes the quantitative data associated with the different sample preparation methods for avanafil analysis in plasma. This allows for a direct comparison of their performance.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Linearity Range | 10–6000 ng/mL[1][2] | 50.0–3200.0 ng/mL[3] | Not explicitly stated for avanafil, but comparable ranges are achievable. |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1][2] | 50.0 ng/mL[3] | Method dependent, typically low ng/mL. |

| Recovery | Good recovery reported[1][2] | 96.60 ± 2.44% (in rat plasma)[4] | Generally >80% for similar compounds. |

| Internal Standard (IS) | Tadalafil[1][2] | Valsartan | A structural analog of avanafil is recommended. |

| Throughput | High | Moderate | Moderate to High (amenable to automation) |

| Selectivity | Lower (risk of matrix effects) | Moderate | High (cleaner extracts) |

Experimental Protocols

Detailed methodologies for the three key sample preparation techniques are provided below.

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Materials:

-

Human plasma

-

Avanafil standard solutions

-

Tadalafil (Internal Standard) solution

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 250 µL of human plasma into a microcentrifuge tube.

-

Add 100 µL of Tadalafil internal standard solution (25 µg/mL in methanol).

-

Vortex the mixture for 2 minutes.

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for another 2 minutes.

-

Centrifuge the tubes at 6000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[2]

Liquid-Liquid Extraction (LLE)

LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Materials:

-

Rat or human plasma

-

Avanafil standard solutions

-

Valsartan (or other suitable Internal Standard) solution

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard solution.

-

Add 1 mL of acetonitrile as the extraction solvent.

-

Vortex the mixture for 10 seconds.

-

Centrifuge the sample at 5000 rpm for 7 minutes.

-

Filter the supernatant and transfer it to an autosampler vial.

-

Inject 5 µL of the extract for LC-MS analysis.[4]

Solid-Phase Extraction (SPE)

SPE provides a high degree of sample cleanup by utilizing a solid sorbent to retain the analyte of interest from the plasma matrix, while interferences are washed away. The purified analyte is then eluted with a small volume of an organic solvent. The following is a representative protocol using a C18 reversed-phase cartridge, which is suitable for a nonpolar compound like avanafil.

Materials:

-

Human plasma

-

Avanafil standard solutions

-

Internal Standard solution

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

C18 SPE cartridges (e.g., 100 mg, 1 mL)

-

SPE vacuum manifold

-

Collection tubes

Protocol:

-

Pre-treat Plasma: Dilute 500 µL of plasma with 500 µL of 2% formic acid in water. Add the internal standard and vortex.

-

Condition Cartridge: Pass 1 mL of methanol through the C18 SPE cartridge.

-

Equilibrate Cartridge: Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.

-

Load Sample: Slowly load the pre-treated plasma sample onto the cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Dry Cartridge: Dry the cartridge under vacuum for 5 minutes.

-

Elute: Elute avanafil and the internal standard with 1 mL of acetonitrile into a clean collection tube.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation methods.

References

Application Notes and Protocols for the Use of Avanafil-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Avanafil-d4 as an internal standard in the pharmacokinetic analysis of Avanafil. The following sections detail the experimental procedures, data presentation, and relevant biological pathways.

Introduction

Avanafil is a selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Accurate quantification of Avanafil in biological matrices is crucial for pharmacokinetic (PK) studies, which assess its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays. This compound is chemically identical to Avanafil but has a higher mass, allowing for its distinction by the mass spectrometer. This co-eluting internal standard compensates for variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the method.

Pharmacokinetic Profile of Avanafil

Avanafil is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) typically observed between 30 to 45 minutes.[1] The drug is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and to a lesser extent CYP2C9.[2] The major circulating metabolites are M4 and M16. The M4 metabolite has about 18% of the pharmacological activity of the parent compound, while the M16 metabolite is inactive.[2] The terminal elimination half-life of Avanafil has been reported to be between 5 and 17 hours.[2]

Table 1: Pharmacokinetic Parameters of Avanafil in Young and Elderly Male Subjects Following a Single 200 mg Oral Dose

| Parameter | Young Subjects (18-45 years) (n=18) | Elderly Subjects (≥65 years) (n=14) |

| Cmax (ng/mL) | 5971 (1733) | 5859 (1519) |

| Tmax (hr) | 0.83 (0.50 - 1.50) | 0.92 (0.50 - 2.00) |

| AUC(0-t) (nghr/mL) | 14936 (4526) | 16301 (5395) |

| AUC(0-inf) (nghr/mL) | 15065 (4573) | 16478 (5476) |

| t1/2 (hr) | 9.13 (4.34) | 9.49 (3.44) |

Data presented as Arithmetic Mean (Standard Deviation) for Cmax, AUC, and t1/2, and as Median (Minimum - Maximum) for Tmax. Source: Adapted from a study on the effect of age on the pharmacokinetics of Avanafil.

Experimental Protocols

This section outlines the materials and a detailed methodology for the quantification of Avanafil in plasma samples using this compound as an internal standard.

Materials and Reagents

-

Avanafil reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Blank human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Control human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Avanafil Stock Solution (1 mg/mL): Accurately weigh and dissolve the Avanafil reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.

-

Avanafil Working Solutions: Prepare a series of working solutions by serially diluting the Avanafil stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike blank plasma for calibration standards and quality control (QC) samples.

-

This compound Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the Avanafil working solutions to achieve final concentrations ranging from 50 to 3200 ng/mL (e.g., 50, 100, 200, 400, 800, 1600, 3200 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 150, 750, and 2500 ng/mL).

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution (10 µg/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

-

Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90-10% B

-

3.6-5.0 min: 10% B

-

-

Injection Volume: 5 µL.

-